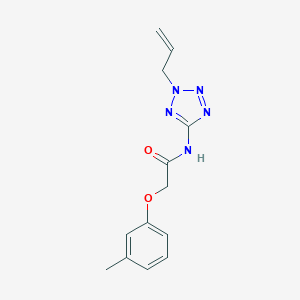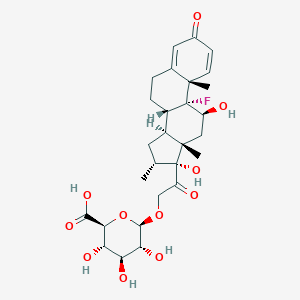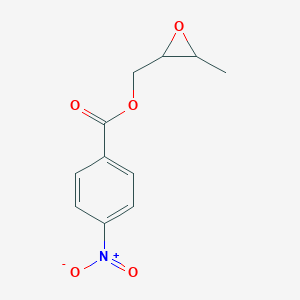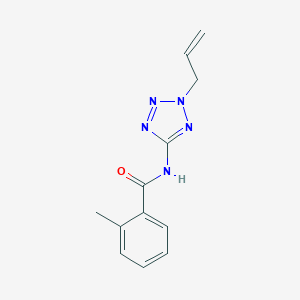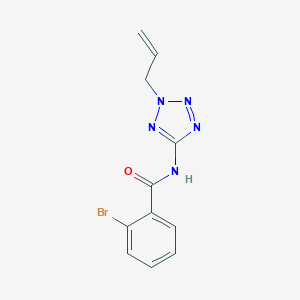
N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide, also known as ABBA, is a chemical compound that has been widely studied for its potential use in scientific research. ABBA belongs to the class of tetrazole-containing compounds, which have shown promising results in various biological applications.
Mecanismo De Acción
The mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide is not fully understood, but it is believed to involve the formation of a complex with metal ions such as copper and zinc. This complex formation leads to changes in the fluorescence properties of N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide, allowing it to be used as a fluorescent probe for metal ion detection. In photodynamic therapy, N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide is believed to generate reactive oxygen species upon activation by light, leading to the destruction of cancer cells.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide have not been extensively studied. However, studies have shown that N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide is non-toxic to cells at concentrations used in scientific research experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide in scientific research experiments is its high sensitivity and selectivity for metal ion detection. N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide is also relatively easy to synthesize and purify. However, one of the limitations of using N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide. One direction is the development of new fluorescent probes based on the structure of N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide for the detection of other metal ions. Another direction is the optimization of the synthesis method for N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide to improve its solubility in aqueous solutions. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide and its potential use in photodynamic therapy for cancer treatment.
Conclusion
N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide, or N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide, is a chemical compound that has shown promising results in various scientific research applications. Its high sensitivity and selectivity for metal ion detection make it a valuable tool for researchers. Further studies are needed to fully understand the mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide and its potential use in photodynamic therapy for cancer treatment.
Métodos De Síntesis
The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide involves the reaction of 2-bromobenzoyl chloride with 2-allyl-1H-tetrazole in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide.
Aplicaciones Científicas De Investigación
N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide has been studied for its potential use in various scientific research applications. One of the most promising applications is its use as a fluorescent probe for detecting metal ions such as copper and zinc. N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide has also been studied for its potential use as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light to activate a photosensitizing agent.
Propiedades
Nombre del producto |
N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide |
|---|---|
Fórmula molecular |
C11H10BrN5O |
Peso molecular |
308.13 g/mol |
Nombre IUPAC |
2-bromo-N-(2-prop-2-enyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C11H10BrN5O/c1-2-7-17-15-11(14-16-17)13-10(18)8-5-3-4-6-9(8)12/h2-6H,1,7H2,(H,13,15,18) |
Clave InChI |
HINYRRLOMJFEIM-UHFFFAOYSA-N |
SMILES |
C=CCN1N=C(N=N1)NC(=O)C2=CC=CC=C2Br |
SMILES canónico |
C=CCN1N=C(N=N1)NC(=O)C2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



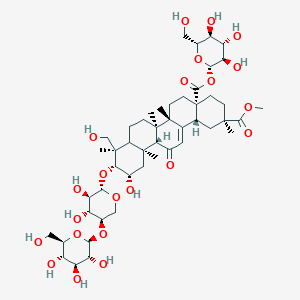
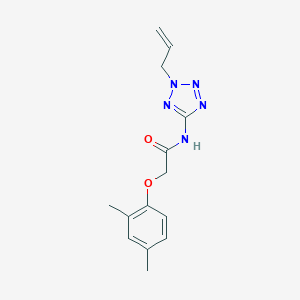
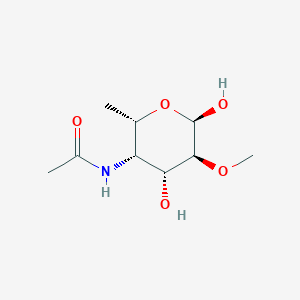
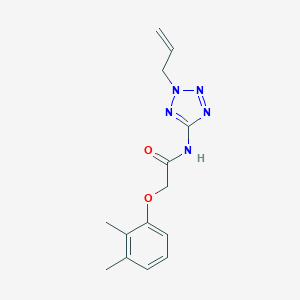
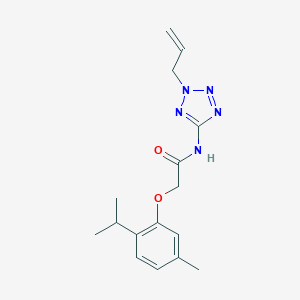
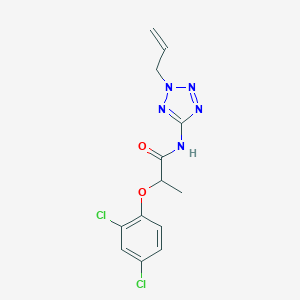
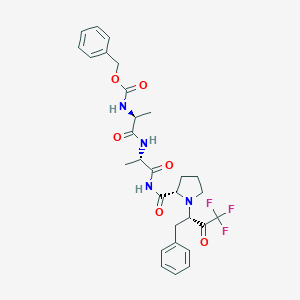

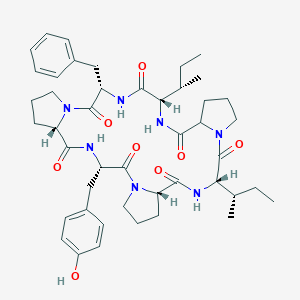
![N-(2-allyl-2H-tetraazol-5-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B235217.png)
